molecular formula C18H24N4O B5520842 N-[2-(2-methoxyphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine

N-[2-(2-methoxyphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine

Cat. No.: B5520842
M. Wt: 312.4 g/mol
InChI Key: VGEJPFSKLCMBML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-methoxyphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine is a useful research compound. Its molecular formula is C18H24N4O and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.19501140 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal and Antimicrobial Applications

A study explored the antifungal effects of certain pyrimidine derivatives against fungi like Aspergillus terreus and Aspergillus niger. The synthesized compounds showed potential as antifungal agents, with one compound demonstrating more effectiveness compared to others (N. N. Jafar et al., 2017). This highlights the potential of N-[2-(2-methoxyphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine derivatives in developing new antifungal treatments.

Anti-inflammatory and Analgesic Activities

Another study focused on the synthesis of various pyrimidine derivatives to evaluate their anti-inflammatory and analgesic activities. Some compounds exhibited significant anti-inflammatory and analgesic effects, suggesting the utility of pyrimidine derivatives in treating conditions requiring such activities (S. Sondhi et al., 2009).

Corrosion Inhibition

Research on new pyrimidine derivatives, including 7-methoxypyrido[2,3-d]pyrimidin-4-amine, investigated their role as inhibitors against the corrosion of mild steel in acidic environments. These studies found that the derivatives acted as mixed-type inhibitors and adhered to the metal surface following Langmuir adsorption isotherm, indicating their potential in corrosion protection applications (M. Yadav et al., 2015).

Antitumor Activities

Pyrazole derivatives synthesized from hydroxymethyl pyrazole reacted with primary amines to yield compounds with identified antitumor, antifungal, and antibacterial sites. These compounds' structures were confirmed through various spectroscopic methods, demonstrating the synthetic approach's effectiveness in producing bioactive molecules with potential therapeutic applications (A. Titi et al., 2020).

Catalyst-Free Synthesis

A study developed a catalyst-free domino reaction to synthesize specific compounds showing significant mortality against Myzus persicae, indicating potential applications in pest control (Yu Zhao et al., 2020).

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-23-17-6-3-2-5-15(17)7-12-19-16-8-13-22(14-9-16)18-20-10-4-11-21-18/h2-6,10-11,16,19H,7-9,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEJPFSKLCMBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.